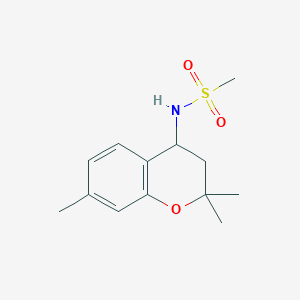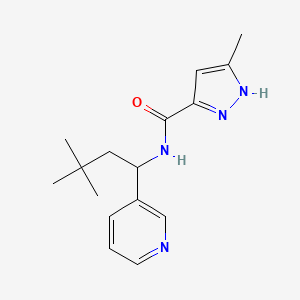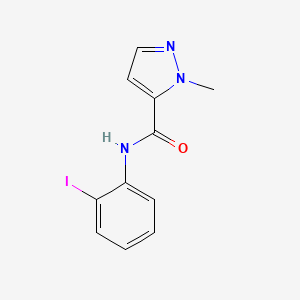
N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide, also known as TMC-1, is a chemical compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide is not fully understood, but it is believed to act on various signaling pathways in the brain. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress. It also modulates the activity of various neurotransmitters, including glutamate and acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation in the brain, which are associated with neurodegenerative diseases. This compound can also improve mitochondrial function, which is important for cellular energy production. In addition, this compound can increase the expression of various neuroprotective proteins and reduce the expression of pro-inflammatory proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide in lab experiments is its neuroprotective effects. It can prevent neuronal death and improve cognitive function in animal models, which can be useful in studying neurodegenerative diseases and cognitive disorders. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide. One direction is to further investigate the mechanism of action and signaling pathways involved in its neuroprotective effects. Another direction is to study the potential therapeutic applications of this compound in treating neurodegenerative diseases and cognitive disorders. Additionally, it would be interesting to explore the effects of this compound on other physiological systems, such as the immune system and cardiovascular system.
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. It has neuroprotective effects and can prevent neuronal death in various models of neurodegenerative diseases. This compound can improve cognitive function and memory in animal models and has various biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 2,2,7-trimethylchroman-4-one with methanesulfonyl chloride, followed by the reaction with ammonia in ethanol. The resulting product is purified through recrystallization to obtain this compound in a pure form.
Aplicaciones Científicas De Investigación
N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can prevent neuronal death in various models of neurodegenerative diseases. This compound has also been shown to improve cognitive function and memory in animal models.
Propiedades
IUPAC Name |
N-(2,2,7-trimethyl-3,4-dihydrochromen-4-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-9-5-6-10-11(14-18(4,15)16)8-13(2,3)17-12(10)7-9/h5-7,11,14H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYFZRAHTUBYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(O2)(C)C)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-ethyl-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5306653.png)



![(3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5306668.png)
![2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzonitrile](/img/structure/B5306690.png)
![5-[(3-methoxyphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5306700.png)
![(3S*,4R*)-3-methoxy-1-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5306707.png)
![2-amino-N-benzyl-4-methyl-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5306713.png)

![N-[2-[5-(2-nitrophenyl)-2-furyl]-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5306728.png)
![[2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5306753.png)
![6-(3-bromo-4-methoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306767.png)
![N-[4-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}methyl)phenyl]acetamide](/img/structure/B5306772.png)